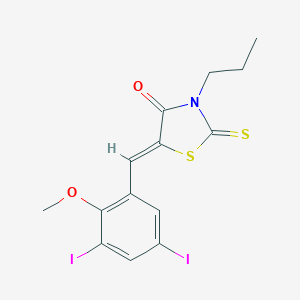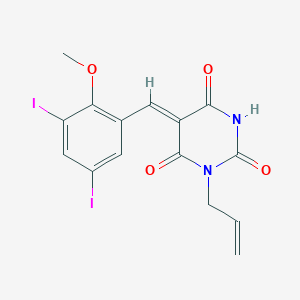![molecular formula C23H23N3O4S B301709 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B301709.png)
4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound is commonly referred to as DASA-58 and belongs to the class of benzamides. DASA-58 is a potent inhibitor of the protein kinase D (PKD) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and survival.
作用機序
DASA-58 exerts its biological effects by inhibiting the activity of the 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide family of protein kinases. 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamides are known to play a critical role in various cellular processes such as cell proliferation, differentiation, and survival. By inhibiting the activity of 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamides, DASA-58 can disrupt these cellular processes and induce cell death in cancer cells. Additionally, DASA-58 has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
DASA-58 has been shown to have several biochemical and physiological effects. Studies have shown that DASA-58 can induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, DASA-58 has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This effect is particularly relevant in cancer research, where the growth and spread of tumors are dependent on angiogenesis.
実験室実験の利点と制限
DASA-58 has several advantages as a research tool in the laboratory. It is a highly specific inhibitor of 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide, which makes it an ideal tool for studying the role of 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide in various cellular processes. Additionally, DASA-58 is relatively stable and has a long half-life, which makes it suitable for in vitro and in vivo experiments. However, one limitation of using DASA-58 is its potential toxicity. Studies have shown that DASA-58 can induce cell death in non-cancerous cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on DASA-58. One area of interest is the development of new analogs of DASA-58 with improved pharmacological properties. Additionally, further studies are needed to investigate the potential applications of DASA-58 in other fields of research, such as neuroscience and immunology. Finally, studies are needed to investigate the potential side effects of DASA-58 and its safety profile in humans, which will be crucial for its future development as a therapeutic agent.
合成法
The synthesis of DASA-58 involves several steps, including the reaction of 3,4-dimethylaniline with p-toluenesulfonyl chloride to form 3,4-dimethylphenylsulfonamide. This compound is then reacted with acetic anhydride to form N-acetyl-3,4-dimethylphenylsulfonamide. The final step involves the coupling of N-acetyl-3,4-dimethylphenylsulfonamide with 4-aminobenzamide in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to form DASA-58.
科学的研究の応用
DASA-58 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is cancer research, where DASA-58 has shown promising results as a potential therapeutic agent. Studies have shown that DASA-58 can inhibit the growth and proliferation of cancer cells by targeting the 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide signaling pathway. Additionally, DASA-58 has also been investigated for its potential applications in cardiovascular research, where it has been shown to have a protective effect against myocardial ischemia-reperfusion injury.
特性
製品名 |
4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide |
|---|---|
分子式 |
C23H23N3O4S |
分子量 |
437.5 g/mol |
IUPAC名 |
4-[[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]amino]benzamide |
InChI |
InChI=1S/C23H23N3O4S/c1-16-8-13-20(14-17(16)2)26(31(29,30)21-6-4-3-5-7-21)15-22(27)25-19-11-9-18(10-12-19)23(24)28/h3-14H,15H2,1-2H3,(H2,24,28)(H,25,27) |
InChIキー |
UQZVYKTYPSESIE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3)C |
正規SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B301628.png)
![N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301630.png)
![N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301632.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B301633.png)
![5-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301635.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301638.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)


![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301647.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301648.png)